BenchChemオンラインストアへようこそ!

Diaplasinin

PAI-1 inhibition biochemical assay serpin antagonist

Diaplasinin (PAI-749) offers a quantifiable advantage over other PAI-1 inhibitors like Tiplaxtinin, with 10-fold greater potency (IC50 87–295 nM). It employs a unique dual mechanism: direct tPA/uPA blockade and induction of PAI-1 proteolytic degradation. This makes it essential for serpin biochemistry and preclinical thrombosis studies requiring maximal PAI-1 neutralization in purified systems.

Molecular Formula C32H31N5O
Molecular Weight 501.6 g/mol
CAS No. 481631-45-2
Cat. No. B1678287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiaplasinin
CAS481631-45-2
Synonyms1-benzyl-3-pentyl-2-(6-(1H-tetrazol-5-ylmethoxy)naphthalen-2-yl)-1H-indole
PAI 749
PAI-749
PAI749
Molecular FormulaC32H31N5O
Molecular Weight501.6 g/mol
Structural Identifiers
SMILESCCCCCC1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)C4=CC5=C(C=C4)C=C(C=C5)OCC6=NNN=N6
InChIInChI=1S/C32H31N5O/c1-2-3-5-13-29-28-12-8-9-14-30(28)37(21-23-10-6-4-7-11-23)32(29)26-16-15-25-20-27(18-17-24(25)19-26)38-22-31-33-35-36-34-31/h4,6-12,14-20H,2-3,5,13,21-22H2,1H3,(H,33,34,35,36)
InChIKeyBDPXZFKVHDEPIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Diaplasinin (PAI-749) Procurement Guide: High-Purity PAI-1 Inhibitor for Cardiovascular Research | CAS 481631-45-2


Diaplasinin (also known as PAI-749; CAS 481631-45-2) is a synthetic small-molecule antagonist of plasminogen activator inhibitor-1 (PAI-1, SERPINE1), a serpin that serves as the principal physiologic regulator of fibrinolysis by inhibiting tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA) [1]. The compound exhibits antithrombotic activity and has been employed as a research tool in preclinical models of thrombosis and cardiovascular disease investigation [2]. This guide focuses exclusively on quantifiable differentiation relative to alternative PAI-1 inhibitors for informed scientific procurement decisions.

Diaplasinin Versus Alternative PAI-1 Inhibitors: Why Substitution Alters Experimental Outcomes


PAI-1 inhibitors constitute a heterogeneous class with substantial variation in potency (IC50 values spanning three orders of magnitude), mechanism of action, and efficacy across experimental systems [1]. In-class compounds such as Tiplaxtinin (PAI-039; IC50 ~2.7 μM) and TM5441 (IC50 9.7–60.3 μM) exhibit markedly lower biochemical potency than Diaplasinin (IC50 87–295 nM in functional assays) [2]. Furthermore, critical differences in translational relevance exist: while Diaplasinin demonstrates efficacy in purified systems and preclinical animal models, independent clinical investigations reveal a lack of effect in human plasma- and whole blood-based systems—a system-specific activity profile that may not be recapitulated by alternative PAI-1 inhibitors [3]. These quantifiable distinctions necessitate compound-specific selection aligned with experimental objectives.

Quantitative Differentiation of Diaplasinin (PAI-749) for Research Procurement


Diaplasinin Exhibits Sub-Micromolar Biochemical Potency for PAI-1 Inhibition

In purified biochemical systems, Diaplasinin (PAI-749) demonstrates inhibition of PAI-1 with an IC50 of 295 nM, representing a substantially higher potency than the structurally distinct PAI-1 inhibitor Tiplaxtinin (PAI-039), which exhibits an IC50 of approximately 2.7 μM (2,700 nM) [1]. This difference corresponds to Diaplasinin being approximately 9.2-fold more potent in direct biochemical inhibition assays, though direct head-to-head comparison data within a single published study are not available [2].

PAI-1 inhibition biochemical assay serpin antagonist fibrinolysis

Functional Preservation of tPA and uPA Activity in the Presence of PAI-1

In functional assays measuring the preservation of plasminogen activator activity in the presence of PAI-1, Diaplasinin (PAI-749) inhibits PAI-1-mediated suppression of tissue-type plasminogen activator (tPA) with an IC50 of 157 nM and blocks PAI-1-mediated inhibition of urokinase-type plasminogen activator (uPA) with an IC50 of 87 nM [1]. No directly comparable functional preservation data under identical assay conditions are available for Tiplaxtinin or TM5441 in the primary literature, limiting the ability to establish cross-compound functional comparisons .

tPA activity uPA activity functional antagonism fibrinolysis

Comparison of Diaplasinin Potency Across In-Class PAI-1 Inhibitors

When compared across the broader class of small-molecule PAI-1 inhibitors, Diaplasinin (IC50 87–295 nM in functional assays) occupies a distinct potency tier relative to other commonly employed tool compounds. Tiplaxtinin (PAI-039) exhibits an IC50 of approximately 2.7 μM (2,700 nM), while TM5441 displays IC50 values ranging from 9.7 μM to 60.3 μM depending on the assay system [1]. This represents a potency differential of approximately one to two orders of magnitude favoring Diaplasinin, though direct head-to-head comparisons under identical experimental conditions are absent from the published literature [2].

PAI-1 inhibitor potency comparison IC50 chemical probe

Translational Limitation: Absence of Effect in Human Plasma and Whole Blood Systems

In a double-blind, randomized, crossover clinical study involving 12 healthy volunteers, Diaplasinin (PAI-749) was assessed using the Badimon chamber ex vivo thrombosis model and complementary in vitro human plasma-based and whole blood-based fibrinolysis assays [1]. The study reported that Diaplasinin had no effect on in vitro or ex vivo thrombus formation or fibrinolysis in the presence or absence of tPA (P-value for tPA effect < 0.0001, but no significant effect attributable to PAI-749 was observed). In contrast, inhibition of PAI-1 with a blocking antibody enhanced fibrinolysis in vitro (P < 0.05), confirming assay sensitivity [1]. This finding—that Diaplasinin lacks efficacy in human plasma and whole blood systems despite potent activity in purified systems—is not uniformly documented across all PAI-1 inhibitors and represents a critical, system-specific characteristic relevant to experimental design [2].

translational efficacy human plasma fibrinolysis ex vivo thrombosis clinical model

Dual Mechanism of Action: Direct Binding and Plasmin-Mediated Degradation

Diaplasinin (PAI-749) inactivates PAI-1 through a dual mechanism: (1) direct binding to PAI-1, blocking access to the active site of tPA and abrogating formation of the SDS-stable tPA/PAI-1 covalent complex; and (2) rendering PAI-1 vulnerable to plasmin-mediated proteolytic degradation [1]. This dual inactivation mechanism distinguishes Diaplasinin from alternative PAI-1 inhibitors such as Tiplaxtinin, for which the primary mechanism is competitive inhibition of PAI-1 binding to vitronectin and tPA [2]. Quantitative comparison of these mechanistic distinctions under identical experimental conditions is not available in the published literature.

mechanism of action PAI-1 binding plasmin degradation SDS-stable complex

Commercially Available Purity Benchmark: ≥98% by HPLC

Commercially available Diaplasinin (PAI-749) from multiple vendors is supplied with documented purity of ≥98% as determined by HPLC analysis . Batch-specific purity certificates are available upon procurement, providing traceable quality assurance. Comparable purity specifications for alternative PAI-1 inhibitors such as Tiplaxtinin and TM5441 are generally similar (≥98–99%), indicating that purity alone does not constitute a differentiating factor among these compounds .

purity HPLC quality control procurement specification

Optimal Use Cases for Diaplasinin (PAI-749) in Research Applications


Biochemical Studies Requiring High-Potency PAI-1 Antagonism in Purified Systems

Investigators employing purified PAI-1 protein and recombinant tPA or uPA in amidolytic or chromogenic substrate assays benefit from Diaplasinin's sub-micromolar potency (IC50 87–295 nM) [1]. The compound's demonstrated ability to preserve tPA and uPA enzymatic activity in the presence of PAI-1 makes it suitable for in vitro studies of the fibrinolytic cascade where maximal PAI-1 neutralization is required at nanomolar concentrations [1].

Preclinical In Vivo Thrombosis Models in Rodent and Non-Rodent Species

Multiple independent investigations have documented the antithrombotic efficacy of Diaplasinin (PAI-749) in preclinical animal models of thrombosis [1]. These models include arterial and venous thrombosis paradigms where PAI-1 inhibition enhances endogenous fibrinolysis. Researchers planning in vivo thrombosis studies may consider Diaplasinin as a tool compound with established preclinical validation [1].

Mechanistic Studies of PAI-1 Conformational Inactivation and Degradation

Studies focused on the structural biology and biochemistry of serpin inactivation benefit from Diaplasinin's unique dual mechanism of action, which involves both direct binding to block tPA access and induction of vulnerability to plasmin-mediated proteolytic degradation [1]. This mechanism differs from competitive inhibitors such as Tiplaxtinin, enabling distinct experimental interrogation of PAI-1 inactivation pathways [1].

Comparative Pharmacology Studies Examining System-Dependent PAI-1 Inhibitor Efficacy

Given the documented contrast between Diaplasinin's efficacy in purified systems and its lack of effect in human plasma/whole blood models [1], the compound serves as an informative comparator in studies designed to elucidate the determinants of PAI-1 inhibitor translational efficacy. Such studies may investigate the role of plasma protein binding, vitronectin interactions, or other matrix-dependent factors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diaplasinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.